2-chloro-N-(cyanomethyl)-N-cyclopentyl-5-methoxybenzenesulfonamide
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Overview
Description
2-chloro-N-(cyanomethyl)-N-cyclopentyl-5-methoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a sulfonamide group, a chloro substituent, and a methoxy group on a benzene ring, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyanomethyl)-N-cyclopentyl-5-methoxybenzenesulfonamide typically involves multiple steps:
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Formation of the Benzene Sulfonamide Core: : The initial step involves the sulfonation of a methoxybenzene derivative to introduce the sulfonamide group. This can be achieved by reacting methoxybenzene with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.
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Introduction of the Chloro Group: : The chloro substituent can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
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Attachment of the Cyanomethyl Group: : The cyanomethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the sulfonamide with a cyanomethylating agent like chloroacetonitrile in the presence of a base.
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Cyclopentyl Substitution: : The final step involves the substitution of the sulfonamide nitrogen with a cyclopentyl group. This can be achieved by reacting the intermediate with cyclopentylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the benzene ring can undergo oxidation to form a hydroxyl group, potentially leading to further functionalization.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: 2-hydroxy-N-(cyanomethyl)-N-cyclopentyl-5-methoxybenzenesulfonamide.
Reduction: 2-chloro-N-(aminomethyl)-N-cyclopentyl-5-methoxybenzenesulfonamide.
Substitution: 2-substituted-N-(cyanomethyl)-N-cyclopentyl-5-methoxybenzenesulfonamide derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-chloro-N-(cyanomethyl)-N-cyclopentyl-5-methoxybenzenesulfonamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may be explored for its potential biological activities. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new antimicrobial agents.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyanomethyl)-N-cyclopentyl-5-methoxybenzenesulfonamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide: Lacks the methoxy group, potentially altering its reactivity and biological activity.
2-chloro-N-(cyanomethyl)-N-cyclopentyl-4-methoxybenzenesulfonamide: The position of the methoxy group is different, which can affect the compound’s chemical properties and interactions.
2-chloro-N-(cyanomethyl)-N-cyclopentyl-5-hydroxybenzenesulfonamide: The methoxy group is replaced with a hydroxyl group, changing its polarity and hydrogen bonding capabilities.
Uniqueness
2-chloro-N-(cyanomethyl)-N-cyclopentyl-5-methoxybenzenesulfonamide is unique due to the specific combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of the methoxy group can influence its electronic properties and reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-(cyanomethyl)-N-cyclopentyl-5-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c1-20-12-6-7-13(15)14(10-12)21(18,19)17(9-8-16)11-4-2-3-5-11/h6-7,10-11H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGZHTAFOMQHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)N(CC#N)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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